molecular formula C5H8<br>C5H8<br>CH2=C(CH3)CH=CH2 B3431326 Isoprene CAS No. 9003-31-0

Isoprene

Cat. No.: B3431326
CAS No.: 9003-31-0
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoprene is a volatile organic compound that is emitted by many plants and some bacteria . It is also synthesized by the enzyme this compound synthase (IspS) from dimethylallyl diphosphate (DMAPP) . The primary targets of this compound are the biochemical pathways involved in its synthesis and emission, as well as the atmospheric chemistry affected by its volatility .

Biochemical Pathways

The biosynthesis of this compound involves several stages: synthesis of the this compound building blocks, their assembly into flexible linear and branched hydrocarbon substrates, and multistep reaction cascades to generate isoprenoid end products . The mevalonate pathway, also known as the isoprenoid pathway, is an essential metabolic pathway involved in the synthesis of this compound .

Pharmacokinetics

It is known that this compound is highly volatile and is rapidly cleared from the body .

Result of Action

This compound has significant effects on gene expression, the proteome, and the metabolome of both emitting and non-emitting species . It is thought to induce stress tolerance directly, by quenching reactive oxygen species, or indirectly by strengthening photosynthetic membranes and reprogramming expression of genes involved in antioxidant defense mechanisms .

Action Environment

Environmental factors, such as temperature and light intensity, can influence the emission of this compound . Additionally, anthropogenic activities and climate change can increase the exposure of plants to environmental stresses, which can affect this compound emission .

Biochemical Analysis

Biochemical Properties

Isoprene is synthesized by this compound synthase (IspS) from dimethylallyl diphosphate (DMAPP). IspS has received much attention for the conversion of this compound from DMAPP . The IspS gene has been isolated from several plants and expressed in Escherichia coli for further study .

Cellular Effects

This compound plays a crucial role in various cellular processes. It is involved in the synthesis of rubber and pharmaceuticals, acting as a platform molecule

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is synthesized from DMAPP by the enzyme this compound synthase . The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are being studied. Current research focuses on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Current research is investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the mevalonate pathway present in eukaryotes, archaea, and a few bacteria. In this pathway, 3 acetyl-CoA molecules along with 2 NADPH and 3 ATP are employed to synthesize either the 5-carbon IPP or DMAPP .

Transport and Distribution

Current studies focus on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-methylbuta-1,3-diene
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InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
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InChI Key

RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C=C
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Molecular Formula

Record name ISOPRENE
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Related CAS

26796-44-1, 6144-30-5, 9003-31-0
Record name 1,3-Butadiene, 2-methyl-, dimer
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Record name 1,3-Butadiene, 2-methyl-, trimer
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Record name Polyisoprene
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DSSTOX Substance ID

DTXSID2020761
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Molecular Weight

68.12 g/mol
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Physical Description

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

34.067 °C, 34 °C
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Flash Point

-65 °F (-54 °C) (Closed cup)
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Solubility

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor)
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Density

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7
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Vapor Density

2.35 (Air = 1), Relative vapor density (air = 1): 2.4
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Vapor Pressure

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
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Impurities

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm
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Color/Form

Colorless volatile liquid, Colorless, watery liquid

CAS No.

78-79-5, 9006-04-6
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Melting Point

-145.95 °C, -146 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is isoprene's role in atmospheric chemistry?

A1: this compound, the most abundantly emitted non-methane hydrocarbon from the biosphere, significantly impacts atmospheric chemistry [, , , , ]. It reacts with atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3), influencing their concentrations and impacting the formation of secondary organic aerosols (SOA) [, , , ].

Q2: How does drought stress affect this compound emissions?

A3: Drought stress can impact this compound emissions in complex ways. While some studies suggest drought can lead to increased this compound emissions due to higher temperatures [], others have observed a reduction in emissions due to physiological stress on plants [, ]. Satellite observations suggest that drought can both increase and decrease this compound emissions depending on severity and other environmental factors [].

Q3: How does this compound contribute to ozone and secondary organic aerosol formation?

A5: this compound oxidation in the presence of nitrogen oxides (NOx) leads to a complex cascade of reactions that can both produce and destroy ozone [, , ]. this compound oxidation also forms a variety of oxygenated and nitrated compounds, many of which contribute to SOA formation [, , ].

Q4: How does this compound emission vary among plant species?

A8: this compound emission is not universal among plants. Its presence and emission rates vary considerably across species, suggesting a complex evolutionary history with multiple origins or losses of the trait []. For example, while some oak species are high this compound emitters, other closely related species emit negligible amounts [].

Q5: How does the circadian clock influence this compound emissions?

A9: Recent research has revealed a strong circadian control over this compound emissions in some species, such as oil palm []. This circadian regulation appears to be temperature compensated, persisting even at high temperatures exceeding those known to disrupt other circadian phenomena in plants.

Q6: What is the molecular formula and weight of this compound?

A10: this compound (2-Methyl-1,3-butadiene) has a molecular formula of C5H8 and a molecular weight of 68.12 g/mol [].

Q7: What are the structural characteristics of this compound?

A11: this compound is a branched, five-carbon diene with two double bonds in conjugation, making it a highly reactive molecule [].

Q8: What are the analytical methods used to measure this compound?

A12: Several analytical techniques are used to measure this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed, particularly with techniques like solid-phase microextraction (SPME) or cumulative headspace injection for improved sensitivity and accuracy [, ].

Q9: What are the industrial applications of this compound?

A13: this compound is a crucial monomer in the production of synthetic rubber, particularly cis-1,4-polythis compound, which closely resembles natural rubber []. This synthetic rubber finds extensive use in various industries, including tires, adhesives, and medical devices [].

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